molecular formula C11H10O5 B3015640 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 2383667-92-1

5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Cat. No.: B3015640
CAS No.: 2383667-92-1
M. Wt: 222.196
InChI Key: CWUAAVBZNNHERV-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug development

Mechanism of Action

Target of Action

The primary targets of 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are the enzymes Pim-1 and Pim-2 . These enzymes play a crucial role in cell survival and proliferation, making them important targets for therapeutic intervention.

Mode of Action

The compound demonstrates potent inhibition against Pim-1 and Pim-2 . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing and growing, such as cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • 2,3-Dihydro-1-benzofuran-3-carboxylic acid
  • 5-Methoxycarbonyl-1-benzofuran-3-carboxylic acid

Uniqueness

5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-15-11(14)6-2-3-9-7(4-6)8(5-16-9)10(12)13/h2-4,8H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUAAVBZNNHERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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